![molecular formula C14H6Cl2F3N3O2 B2944940 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329212-64-8](/img/structure/B2944940.png)
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a dominant motif of many drugs . This class of compounds has varied and significant biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can include condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .Scientific Research Applications
Synthesis and Antitumor Activities
- A study by Z. Xin (2012) focused on the synthesis of derivatives of the compound and evaluated their antitumor activities. A specific compound showed promising antitumor activities in vivo, demonstrating the potential therapeutic applications of such chemicals in cancer treatment Synthesis and antitumor activities research.
Regioselective Synthesis
- Research by Miha Drev et al. (2014) explored the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, detailing a methodology that allows for the creation of various derivatives of pyrazolo[1,5-a]pyrimidines. This synthesis process is significant for the development of compounds with potential biological activities Regioselective synthesis of 1- and 4-substituted.
Library of Fused Pyridine-4-carboxylic Acids
- A study conducted by D. Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including derivatives related to the target compound. These acids underwent various combinatorial transformations, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds for further biological evaluation Approach to the library of fused pyridine-4-carboxylic acids.
Efficient Access to Disubstituted Derivatives
- Research by Badr Jismy et al. (2020) reported an efficient synthesis method for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This method involves SNAr and Suzuki cross-coupling reactions, highlighting a strategy for creating diversely substituted compounds that could be explored for various biological activities Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines.
Synthesis, Crystal Structure, and Biological Activity
- A study by Jin Liu Jin Liu et al. (2020) synthesized a derivative of the target compound and determined its crystal structure. It showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the compound's potential as an anticancer agent Synthesis, Crystal Structure and Antitumor Activity.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O2/c15-7-2-1-6(3-8(7)16)9-4-11(14(17,18)19)22-12(20-9)5-10(21-22)13(23)24/h1-5H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXBYVBMOIMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.